molecular formula C6H3ClF3NO B572481 2-Chloro-5-(trifluoromethyl)pyridin-4-ol CAS No. 1211541-22-8

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Cat. No.: B572481
CAS No.: 1211541-22-8
M. Wt: 197.541
InChI Key: RZEHNPDGUXPCCX-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the nitration of a substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is unique due to the specific positioning of the chlorine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Overview

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a pyridine derivative characterized by a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position. This compound is notable for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The unique structural features impart significant reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several factors:

  • Electron-Withdrawing Properties : The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
  • Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, which can influence solubility and bioavailability, enhancing its pharmacological properties .

Antimicrobial Properties

Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. In vitro assays have indicated that derivatives of trifluoromethylpyridines can inhibit the proliferation of cancer cell lines, including those associated with breast and lung cancers. This activity is thought to arise from their ability to interfere with specific cellular pathways involved in tumor growth and survival .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been studied in relation to DPP-4 (Dipeptidyl Peptidase IV) inhibition, which is relevant for diabetes treatment. The compound's structural features allow it to bind effectively to the enzyme's active site, thereby inhibiting its activity and contributing to lower blood glucose levels .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The presence of the hydroxyl group may enhance solubility in biological fluids.
  • Distribution : The lipophilicity introduced by the trifluoromethyl group could facilitate membrane permeability.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions, which may affect its bioactivity and elimination from the body .

Study 1: Antimicrobial Efficacy

A study conducted on various trifluoromethylpyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Screening

In vitro testing on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells in treated groups compared to controls, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against E. coli, S. aureus,
AnticancerInduces apoptosis in breast cancer cells ,
Enzyme InhibitionDPP-4 inhibition leading to reduced glucose

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEHNPDGUXPCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735276
Record name 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-22-8
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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